5-ethyl-4,6-dimethylpyrimidine
Description
Historical Context and Evolution of Pyrimidine (B1678525) Synthesis Methodologies
The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org He also coined the term "pyrimidine" in 1885. wikipedia.org One of the earliest and most well-known methods for creating pyrimidine rings is the Biginelli reaction, first described by Italian chemist Pietro Biginelli in 1891. wikipedia.orgslideshare.nettaylorandfrancis.com This one-pot cyclocondensation reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) and is typically catalyzed by an acid. wikipedia.orgslideshare.nettaylorandfrancis.com
Another foundational method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. slideshare.netresearchgate.netslideshare.net This reaction has been a cornerstone for creating a variety of substituted pyrimidines. slideshare.netresearchgate.net Over the years, numerous modifications and new synthetic routes have been developed to improve yields, expand the scope of possible substitutions, and utilize more accessible starting materials. researchgate.netresearchgate.net These advancements include the use of microwave irradiation to accelerate reactions and the development of multicomponent reactions that allow for the efficient assembly of complex pyrimidine derivatives. acs.orgmdpi.com
The evolution of these synthetic methodologies reflects the ongoing importance of pyrimidines in various scientific fields. Early methods laid the groundwork, and modern adaptations continue to expand the chemist's toolbox for creating novel pyrimidine-based compounds.
Overview of the 1,3-Diazine Ring System and its Chemical Attributes
The pyrimidine ring, also known as a 1,3-diazine, possesses distinct chemical properties due to the presence of two nitrogen atoms. wikipedia.orgimpactfactor.org These nitrogen atoms are electronegative, which significantly influences the electron distribution within the aromatic ring. This leads to a "π-deficient" character, meaning the ring has a lower electron density compared to benzene (B151609). wikipedia.org
This electron deficiency has several important consequences for the reactivity of the pyrimidine ring:
Electrophilic Aromatic Substitution: This type of reaction, which is common for many aromatic compounds, is more difficult for pyrimidines. The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. wikipedia.org When it does occur, substitution is favored at the C-5 position, which is less electron-deficient than the other carbon atoms. wikipedia.org
Nucleophilic Aromatic Substitution: Conversely, the π-deficient nature of the pyrimidine ring makes it more susceptible to nucleophilic attack. This is a key feature of pyrimidine chemistry and allows for the introduction of a wide range of substituents. wikipedia.org
Basicity: The presence of two nitrogen atoms might suggest that pyrimidine is a strong base. However, the electron-withdrawing effect of the second nitrogen atom reduces the availability of the lone pair of electrons on each nitrogen, making pyrimidine a weaker base than pyridine (B92270). wikipedia.org Protonation typically occurs at only one of the nitrogen atoms. wikipedia.org
The electronic properties of the 1,3-diazine system are fundamental to understanding the behavior of pyrimidine and its derivatives in chemical reactions and biological systems.
Structural Diversity and Configurational Isomerism in Pyrimidine Derivatives
The versatility of the pyrimidine scaffold lies in the vast potential for substitution at its carbon and nitrogen atoms. This leads to a remarkable degree of structural diversity and the possibility of various forms of isomerism.
Positional Isomerism: The arrangement of substituents around the pyrimidine ring gives rise to positional isomers. For example, in a dimethylpyrimidine, the two methyl groups can be attached to different carbon or nitrogen atoms, resulting in distinct compounds with different properties.
Tautomerism: Tautomerism is a significant feature of many pyrimidine derivatives, particularly those with hydroxyl, amino, or thiol substituents. ias.ac.inresearchgate.netnih.gov This phenomenon involves the migration of a proton, leading to different structural forms that can exist in equilibrium. For instance, a hydroxypyrimidine can exist in a keto tautomeric form. The predominant tautomer can be influenced by factors such as the solvent and the presence of other substituents. ias.ac.inresearchgate.net
Geometric Isomerism: In cases where a double bond is present in a substituent attached to the pyrimidine ring, cis-trans (or E/Z) isomerism can occur. This is particularly relevant in derivatives with alkenyl side chains.
Ring-Chain Isomerism: Certain pyrimidine derivatives can exist in equilibrium between a cyclic and an open-chain form. This type of isomerism is known as ring-chain tautomerism and has been observed in fused pyrimidine systems like tetrahydropyrimido[4,5-d]pyrimidines. acs.org
The potential for these various isomeric forms adds another layer of complexity and opportunity in the design and synthesis of pyrimidine-based molecules. Careful control of reaction conditions is often necessary to obtain the desired isomer.
Academic Research Landscape of Alkyl-Substituted Pyrimidines with Focus on 5-Ethyl-4,6-dimethylpyrimidine Analogs
The academic research landscape for alkyl-substituted pyrimidines is extensive, driven by their potential applications in medicinal chemistry and materials science. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities.
A significant body of work exists on the synthesis and properties of pyrimidines with various alkyl and aryl substitutions. For instance, studies have explored the synthesis of C-5 and C-6 disubstituted pyrimidine derivatives and their structural characterization. researchgate.net The introduction of different alkyl groups can have a profound impact on the biological activity of the resulting compounds. nih.govnih.govmdpi.com
With respect to analogs of this compound, research has been conducted on related structures. For example, the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate has been reported, showcasing a pyrimidine with a similar substitution pattern at the 4 and 6 positions. mdpi.comresearchgate.net Additionally, the synthesis of various heterocyclic scaffolds linked to a 4,6-dimethylpyrimidin-2-yl moiety has been explored. niscair.res.in
Furthermore, research into the synthesis of 5-[2-aryl-2-oxoethyl]-1,3-dimethylpyrimidine-2,4,6-triones highlights the interest in modifying the C-5 position of the pyrimidine ring, which in the case of the target compound is occupied by an ethyl group. scielo.org.za The electrochemical synthesis and characterization of indium complexes with (5-ethyl-4,6-dimethyl)pyrimidine-2-thiol have also been investigated. researchgate.net
The following table provides a summary of key research findings related to the synthesis and properties of alkyl-substituted pyrimidines.
| Research Focus | Key Findings |
| Synthesis of C-5 and C-6 disubstituted pyrimidines | Novel derivatives were synthesized and characterized, with their structures confirmed by various spectroscopic methods and X-ray analysis. researchgate.net |
| Synthesis of pyridino[2,3-D]pyrimidine derivatives | Alkyl substitutions at the C2 site were explored to develop potent inhibitors of PI3Kα/mTOR, with some compounds showing significant antitumor activity. nih.gov |
| 5-(1-Substituted) alkyl pyrimidine nucleosides | The nature of the substituent at the C-1 carbon of the 5-side chain was found to be a crucial determinant of antiviral activity against herpes viruses. nih.gov |
| C-6 Alkyl and Alkenyl Side Chain Pyrimidine Derivatives | The introduction of fluorophenylalkyl and fluorophenylalkenyl side chains at the C-6 position led to compounds with significant cytostatic activities. mdpi.com |
| Synthesis of a 4,6-dimethylpyrimidine (B31164) derivative | A novel ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized using microwave irradiation. mdpi.comresearchgate.net |
| Pyrimidine-linked heterocyclic scaffolds | Various heterocyclic systems were linked to a 4,6-dimethylpyrimidin-2-yl group to create compounds with potential biological activity. niscair.res.in |
This body of research underscores the continued interest in exploring the chemical space around substituted pyrimidines, with the goal of discovering new compounds with valuable properties.
Structure
3D Structure
Properties
CAS No. |
1849391-39-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-4-8-6(2)9-5-10-7(8)3/h5H,4H2,1-3H3 |
InChI Key |
YZPSWCDZBOOMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1C)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 4,6 Dimethylpyrimidine and Its Chemical Precursors
Condensation Reactions in Pyrimidine (B1678525) Annulation
The most classical and widely utilized method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a nitrogen-containing binucleophile (an N-C-N fragment). This approach establishes the foundational C4-C5-C6 and N1-C2-N3 segments of the heterocyclic system in a single cyclization event.
The reaction between a β-dicarbonyl compound and an amidine or its equivalent is a primary and efficient route to 2,4,6-trisubstituted pyrimidines. The regiochemistry of this reaction is well-defined, with the two carbonyl carbons of the dicarbonyl compound becoming the C4 and C6 atoms of the pyrimidine ring, while the central carbon becomes C5.
In the general synthesis of 4,6-dimethylpyrimidines, acetylacetone (B45752) (2,4-pentanedione) serves as the quintessential β-dicarbonyl precursor. The two methyl groups attached to the carbonyls in acetylacetone directly translate to the methyl groups at the C4 and C6 positions of the resulting pyrimidine ring.
To achieve the synthesis of the target molecule, 5-ethyl-4,6-dimethylpyrimidine, a substituted precursor is required. The necessary starting material is 3-ethyl-2,4-pentanedione (also known as 3-ethylacetylacetone) sigmaaldrich.comsigmaaldrich.com. In this molecule, the ethyl group is positioned on the central carbon of the dicarbonyl system. During the cyclocondensation reaction, this central carbon becomes the C5 atom of the pyrimidine ring, thus incorporating the ethyl substituent at the desired position. The synthesis of such 3-substituted pentane-2,4-diones can be accomplished through the selective C-alkylation of acetylacetone enolates unirioja.es.
The N1-C2-N3 fragment of the pyrimidine ring is typically supplied by a nitrogen-containing binucleophile. A variety of these reagents can be employed, with the choice influencing the substituent at the C2 position of the final product.
Guanidine (B92328) : The condensation of 3-ethyl-2,4-pentanedione with guanidine (H₂N-C(=NH)-NH₂) is a direct route to forming a 2-aminopyrimidine derivative. This reaction is a cornerstone in the synthesis of substituted pyrimidines and is widely cited in the literature for its reliability nih.gov.
Substituted Amidines : To introduce substituents other than an amino group at the C2 position, substituted amidines (R-C(=NH)-NH₂) are used. For instance, reacting 3-ethyl-2,4-pentanedione with acetamidine would yield 2,4,6-trimethyl-5-ethylpyrimidine. The use of various amidines allows for significant diversity at the C2 position.
The cyclocondensation reaction to form pyrimidines can be facilitated by a range of catalytic systems and reaction conditions, often aimed at improving yields, reducing reaction times, and promoting greener synthesis. mdpi.com
Acid Catalysis : Acid catalysts are frequently used to promote the condensation. For example, trifluoroacetic acid has been successfully employed as a catalyst in related pyrimidine syntheses involving β-dicarbonyls and thiourea, a compound analogous to guanidine and amidines longdom.org.
Base Catalysis : Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and cesium hydroxide (CsOH) have been shown to effectively catalyze pyrimidine synthesis from α,β-unsaturated ketones and amidines, suggesting their applicability in related cyclocondensations mdpi.com.
Transition Metal Catalysis : More advanced and sustainable methods utilize transition metal catalysts. Iridium-pincer complexes, for example, have been developed for the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols, proceeding through condensation and dehydrogenation steps organic-chemistry.org.
Below is a table summarizing representative catalytic systems applicable to pyrimidine synthesis.
| Catalyst System | Reagent Types | Typical Conditions | Advantage |
| Trifluoroacetic Acid (TFA) | β-Diketone, Thiourea | Heating (55-70°C) in solvent like ethanol longdom.org | Simple, effective for acid-promoted condensation. |
| Choline Hydroxide | α,β-Unsaturated Ketone, Amidine | Heating (60°C), can serve as both catalyst and medium mdpi.com | Green, recyclable, strong base catalysis. |
| Iridium-Pincer Complexes | Amidine, Alcohols | Catalytic loading, proceeds via condensation/dehydrogenation organic-chemistry.org | Sustainable, high regioselectivity, broad substrate scope. |
| β-Cyclodextrin | Aldehyde, 1,3-Diketone, NH₄OAc | Aqueous medium mdpi.com | Green, non-toxic, recyclable catalyst for MCRs. |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. thieme-connect.comacs.org The synthesis of highly substituted pyrimidines is particularly amenable to MCR strategies. organic-chemistry.orgresearchgate.net
A potential MCR route to a this compound scaffold could involve the condensation of an appropriate aldehyde, 3-ethyl-2,4-pentanedione, and a source of ammonia (B1221849), such as ammonium acetate. mdpi.com These reactions are often catalyzed and can be performed in environmentally benign solvents like water, making them attractive from a green chemistry perspective. nih.gov The modularity of MCRs allows for the rapid generation of diverse libraries of pyrimidine derivatives by simply varying the starting components. thieme-connect.com
Cyclocondensation of β-Dicarbonyl Compounds with Nitrogen Nucleophiles
Functional Group Interconversions and Derivatization Approaches
An alternative to building the pyrimidine ring from acyclic precursors is to modify an existing, readily available pyrimidine scaffold. This strategy involves the selective introduction of the desired functional group—in this case, an ethyl group—onto the C5 position of a 4,6-dimethylpyrimidine (B31164) ring.
The C5 position of the pyrimidine ring is known to be susceptible to certain chemical transformations. While the pyrimidine ring is generally electron-deficient, making electrophilic substitution difficult, specific activation or reaction conditions can enable functionalization. For instance, studies have shown that certain highly substituted pyrimidines can be protonated at the C5 position, forming a stable cationic sigma-complex, which indicates a degree of nucleophilicity at this carbon. nih.gov
Possible, though less common, strategies for introducing a C5-ethyl group could include:
Metal-Catalyzed Cross-Coupling : If a 5-halo-4,6-dimethylpyrimidine could be synthesized, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) with an appropriate ethyl-organometallic reagent could potentially install the ethyl group.
Radical Alkylation : Free-radical reactions could provide a pathway for C-H functionalization at the C5 position, though selectivity can be a challenge.
Deconstruction-Reconstruction Strategy : Advanced methods have been developed that involve the opening of the pyrimidine ring followed by a reconstruction step that incorporates new substituents. Such a strategy could potentially be adapted to introduce a substituent at the C5 position during the recyclization process nih.gov.
These derivatization approaches are generally more complex than direct synthesis and would be considered for specialized applications where the precursor pyrimidine is more accessible than the required β-dicarbonyl compound.
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidine rings, which are electron-deficient aromatic systems. youtube.com This electron deficiency facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com Halogenated pyrimidines are common substrates for these reactions, with the halogen atom serving as a leaving group. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of nitrogen atoms, which can stabilize the negative charge in the Meisenheimer complex intermediate. youtube.comnih.gov
The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. youtube.com The positions on the pyrimidine ring are electron-deficient, which is analogous to the situation in pyridine (B92270) and nitro- or dinitrobenzene. wikipedia.org While electrophilic substitution is difficult, nucleophilic aromatic substitution is facilitated. wikipedia.org
Reactivity of 2-Chloro-4,6-dimethylpyrimidine (B132427) with Various Nucleophiles
2-Chloro-4,6-dimethylpyrimidine is a versatile precursor for the synthesis of various substituted pyrimidines. The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles. Studies have shown that conjugate addition reactions of N-, O-, and S-centered nucleophiles can occur across the vinyl group of 2-chloro-4-vinylpyrimidine derivatives. nih.govresearchgate.net This indicates the reactivity of the pyrimidine ring system towards nucleophilic attack, which can be followed by the displacement of the chloride.
For instance, 2-chloro-4-vinylpyrimidine and its derivatives react with various nucleophiles, leading to the formation of 2-chloro-4-(2-substituted ethyl)pyrimidines. These intermediates can then undergo a subsequent nucleophilic displacement of the chloride at the 2-position. nih.gov
| Nucleophile | Product | Reference |
|---|---|---|
| N-methylpiperazine | 2-(N-methylpiperazinyl)-4-(2-substituted ethyl)pyrimidine | nih.gov |
| Amines | 2-amino-4,6-dimethylpyrimidine (B23340) derivatives | niscpr.res.in |
Introduction of Ethyl Group via Substitution Reactions
The introduction of an ethyl group onto the pyrimidine ring can be achieved through various synthetic strategies. One approach involves the use of organometallic reagents. For example, the reaction of a vinyllithium reagent with 2-chloropyrimidine (B141910), followed by aromatization, can yield vinyl-bearing pyrimidines. nih.gov While this introduces a vinyl group, subsequent reduction could potentially lead to an ethyl substituent.
Another strategy involves the direct alkylation of a suitable pyrimidine precursor. However, direct C-alkylation of the pyrimidine ring can be challenging. A more common approach is to introduce the ethyl group as part of a side chain that is subsequently attached to the pyrimidine ring. For instance, classical and nonclassical 5-ethyl-6-[(substituted-phenyl)-sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized, where the 5-ethyl group was part of the key intermediate, 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. nih.gov
Transformations Involving Sulfur-Containing Pyrimidine Derivatives
Sulfur-containing pyrimidine derivatives, such as pyrimidine-2-thiones, are important intermediates in the synthesis of a variety of functionalized pyrimidines. These compounds can undergo a range of transformations, including alkylation, oxidation, and cyclization reactions.
Synthesis of Pyrimidine-2-thiones and their Reactivity
Pyrimidine-2-thiones are commonly synthesized through the cyclocondensation of a β-dicarbonyl compound or its equivalent with thiourea. wikipedia.org For example, the reaction of ethyl acetoacetate (B1235776) with thiourea yields 4-methyl-2-thiouracil. These pyrimidine-2-thiones exist in a tautomeric equilibrium with the corresponding pyrimidine-2-thiols.
The reactivity of pyrimidine-2-thiones is diverse. The sulfur atom can act as a nucleophile, allowing for S-alkylation to form 2-(alkylthio)pyrimidines. nih.gov These S-alkylated derivatives are themselves versatile intermediates for further transformations. The thione group can also be converted to other functionalities.
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| β-dicarbonyl compound | Thiourea | Pyrimidine-2-thione | wikipedia.org |
| Pyrimidine-2-thione | Alkyl halide | 2-(Alkylthio)pyrimidine | nih.gov |
Oxidation of Thiones to Sulfonyl Fluorides, Sulfonamides, and Sulfenamides
The sulfur atom in pyrimidine-2-thiones can be oxidized to higher oxidation states, leading to the formation of sulfonyl derivatives. A mild and environmentally benign electrochemical approach has been developed for the synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as the fluoride source. nih.gov This method avoids the use of stoichiometric oxidants. For example, 2-mercapto-4,6-dimethylpyrimidine can be converted to the corresponding sulfonyl fluoride in good yield. nih.gov
These sulfonyl fluorides are stable and can serve as precursors for the synthesis of sulfonamides. The increased stability of sulfonyl fluorides compared to sulfonyl chlorides makes them attractive synthetic intermediates. claremont.edu Methods have been developed for the synthesis of sulfonamides from sulfonyl fluorides by reacting them with amines. claremont.edu
Ring Closures and Cyclization Reactions to Form Fused Systems
Pyrimidine derivatives can serve as building blocks for the synthesis of fused heterocyclic systems. These reactions often involve the cyclization of suitably functionalized pyrimidine precursors. For example, 2-amino-4,6-dimethylpyrimidine can be reacted with ethyl chloroacetate (B1199739), followed by condensation with hydrazine (B178648) hydrate (B1144303) to form (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide. This intermediate can then undergo intramolecular cyclization to form various fused heterocyclic systems like triazoles or thiadiazoles. niscpr.res.in
Fused pyrimidine systems, such as pyridopyrimidines and others, are of significant interest due to their biological activities. nih.gov Ring transformation reactions of pyrimidines with nucleophiles can also lead to the formation of different heterocyclic rings. wur.nl These transformations can be influenced by the reaction conditions and the nature of the nucleophile.
| Starting Pyrimidine Derivative | Reaction Type | Fused Heterocyclic System | Reference |
|---|---|---|---|
| (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | Intramolecular cyclization | nih.govtandfonline.comresearchgate.nettriazolo[4,3-a]pyrimidines, nih.govnih.govresearchgate.netthiadiazolo[3,2-a]pyrimidines | niscpr.res.in |
| Substituted Pyrimidines | Ring Transformation | s-triazines, isoxazoles, pyrazoles | wur.nl |
Advanced Synthetic Techniques and Reaction Media
The synthesis of this compound and related compounds has benefited significantly from advancements in chemical synthesis, moving beyond traditional methods to embrace techniques that offer greater efficiency, sustainability, and novel reactivity. These modern approaches focus on optimizing reaction conditions, minimizing environmental impact, and providing access to a diverse range of molecular structures.
Microwave-Assisted Synthesis for Enhanced Efficiency and Yield
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave radiation to directly and efficiently heat polar substances or solvents in the reaction mixture through mechanisms of dipolar polarization and ionic conduction. nih.gov The result is a rapid and uniform temperature increase throughout the sample, which can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields and purity. nih.govtandfonline.comnih.gov
In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to various reactions, including the Biginelli three-component cyclocondensation. tandfonline.com This one-pot reaction, which combines a β-diketone, an aldehyde, and a (thio)urea derivative, is a cornerstone for creating dihydropyrimidine (B8664642) scaffolds. Under microwave conditions, these reactions proceed much faster and often result in higher yields, ranging from 65% to 90%. tandfonline.com The ease of work-up and the potential for solvent-free conditions further enhance the appeal of this method. tandfonline.comrasayanjournal.co.in
The benefits of microwave-assisted synthesis over conventional heating are clearly demonstrated in the preparation of various heterocyclic compounds, including pyrimidine derivatives.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocyclic Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Source |
|---|---|---|---|---|---|
| Pechmann Condensation | 20 min | Not specified | 18% | 97% | nih.gov |
| Quinoline Synthesis | 6 h | 30 min | 79% | Not specified | nih.gov |
| Benzodiazepine Synthesis | Not specified | Not specified | 62-65% | 92-97% | nih.gov |
| General Heterocycle Synthesis | 60 min | 4 min | Lower Yield | 80-95% | nih.gov |
This comparative data underscores the transformative impact of microwave technology in synthesizing pyrimidine scaffolds, making it a preferred method for achieving higher efficiency and throughput in both academic and industrial research.
Electrochemical Synthesis of Metal Complexes Featuring Pyrimidine Ligands
Electrochemistry offers a unique and powerful method for the synthesis and characterization of metal complexes. In this approach, an electrical current is used to drive chemical reactions, enabling the formation of compounds that may be difficult to access through conventional means. For pyrimidine derivatives, electrochemical methods are particularly useful for synthesizing metal complexes where the pyrimidine ring acts as a ligand and for studying the redox properties of these compounds. researchgate.net
The synthesis of transition metal complexes with pyrimidine-based Schiff base ligands has been successfully demonstrated. researchgate.net Techniques such as cyclic voltammetry are employed not only to synthesize but also to probe the electrochemical reduction and oxidation processes of the resulting complexes. researchgate.net This analysis provides valuable information about the electronic structure and stability of the coordination compounds. For instance, studies on Co(II), Ni(II), Cu(II), and Pd(II) complexes with pyrimidine-bearing ligands have been conducted to characterize their structure and electrochemical behavior. researchgate.net
Furthermore, electrochemical oxidation has been used to initiate nucleophilic substitution reactions on other molecules with pyrimidine-2-thiol (B7767146) derivatives, leading to the formation of novel, more complex pyrimidine structures. researchgate.net This method involves the electrochemical oxidation of a substrate like catechol to an ortho-quinone, which then undergoes a Michael addition reaction with the pyrimidine nucleophile. researchgate.net The use of controlled-potential coulometry and cyclic voltammetry is crucial for elucidating the reaction mechanism and optimizing the synthesis for high purity and yield. researchgate.net
Green Chemistry Principles in Pyrimidine Synthesis: Solvent Selection and Atom Economy
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact and enhance sustainability. rasayanjournal.co.innih.gov This involves a focus on aspects such as the use of environmentally benign solvents, maximizing atom economy, and employing energy-efficient techniques like microwave synthesis. powertechjournal.com
Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they generate minimal waste. acs.org
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Synthesis strategies for pyrimidines, such as addition and multicomponent reactions like the Biginelli reaction, are often characterized by high atom economy. primescholars.com In these reactions, three or more reactants combine to form a single product, with the loss of only small molecules like water, thus incorporating a large percentage of the initial atoms into the final structure. acs.orgprimescholars.com
Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |
|---|---|---|
| Safer Solvents | Use of water as a reaction medium; solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com | Reduces pollution, improves safety, lowers costs. |
| Atom Economy | Employment of multicomponent reactions (e.g., Biginelli reaction) where most reactant atoms are incorporated into the product. primescholars.com | Minimizes chemical waste, maximizes resource efficiency. |
| Energy Efficiency | Use of microwave-assisted synthesis. nih.govpowertechjournal.com | Drastically reduces reaction times and energy consumption compared to conventional heating. |
| Use of Catalysts | Employing reusable or benign catalysts to facilitate reactions. rasayanjournal.co.inbenthamdirect.com | Increases reaction efficiency, reduces waste from stoichiometric reagents. |
By adhering to these principles, the synthesis of this compound and its analogs can be performed in a manner that is not only efficient but also environmentally responsible.
Mechanistic Insights into Pyrimidine Formation and Derivatization Reactions
Understanding the reaction mechanisms underlying the formation and subsequent modification of the pyrimidine ring is fundamental to controlling reaction outcomes and designing novel synthetic routes. The most common methods for constructing the pyrimidine core involve the condensation of a three-carbon unit with an N-C-N fragment. bu.edu.egwikipedia.org
A widely utilized method for synthesizing pyrimidine derivatives is the Biginelli reaction, a one-pot cyclocondensation. The mechanism for this reaction is generally understood to proceed through several key steps. researchgate.net Initially, the reaction between an aldehyde and urea (B33335) (or thiourea) leads to the formation of an N-acylimine ion intermediate. This electrophilic species then reacts with the enol form of a β-dicarbonyl compound, such as ethyl acetoacetate. researchgate.net The final step involves an intramolecular cyclization via the loss of a water molecule to form the stable dihydropyrimidine ring. researchgate.net
Once the pyrimidine core is formed, it can undergo various derivatization reactions. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity. wikipedia.org
Electrophilic Substitution: Due to the electron-deficient nature of the ring, electrophilic substitution is generally difficult. bu.edu.egwikipedia.org However, it can occur, typically at the C5 position, which is the least electron-deficient carbon atom. Reactions such as nitration, halogenation, and Vilsmeier-Haack formylation have been demonstrated on substituted pyrimidines, particularly those bearing electron-donating groups that activate the ring. growingscience.comwikipedia.org
Nucleophilic Substitution: The electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. Halogen atoms or other good leaving groups at these positions can be readily displaced by nucleophiles like amines and alkoxides, providing a versatile method for functionalizing the pyrimidine scaffold. wikipedia.org
These mechanistic principles guide the strategic synthesis of complex pyrimidine derivatives, allowing chemists to tailor the structure to achieve desired chemical and biological properties.
Reactivity and Reaction Pathways of 5 Ethyl 4,6 Dimethylpyrimidine and Its Analogs
Electrophilic Substitution and Modification of the Pyrimidine (B1678525) Ring
The electron-rich nature of 5-ethyl-4,6-dimethylpyrimidine suggests that it can undergo electrophilic substitution reactions, although the conditions might need to be carefully controlled to avoid side reactions.
Halogenation Reactions and Regioselectivity
Direct halogenation of the pyrimidine ring in compounds analogous to this compound can be challenging due to the deactivating effect of the nitrogen atoms. However, the presence of activating methyl and ethyl groups can facilitate this reaction. For instance, the Vilsmeier-Haack reaction, which involves an electrophilic species, has been shown to lead to formylation at the 5-position of 2-methylpyrimidine-4,6-diol mdpi.com. This suggests that electrophilic attack at the C-5 position of the pyrimidine ring is feasible, especially when activated by electron-donating groups at positions 4 and 6.
Table 1: Halogenation of Pyrimidine Analogs
| Starting Material | Reagent | Product | Reference |
| 2-Methylpyrimidine-4,6-diol | Vilsmeier-Haack Reagent | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Potassium Halide/PIDA | C3-Halogenated pyrazolo[1,5-a]pyrimidines | nih.gov |
| 2-Amino-5-ethylpyrimidine-4,6-diol | POCl₃ | 2-Amino-4,6-dichloro-5-ethylpyrimidine | nih.gov |
Alkylation and Acylation Reactions on the Pyrimidine Skeleton
Direct C-alkylation or C-acylation of the pyrimidine ring through Friedel-Crafts type reactions is generally difficult due to the basicity of the ring nitrogens, which coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. However, for electron-rich pyrimidines, these reactions might be possible under specific conditions.
Information regarding the direct alkylation or acylation of this compound on the pyrimidine skeleton is scarce in the literature. More commonly, alkylation and acylation reactions occur on exocyclic functional groups attached to the pyrimidine ring.
Nucleophilic Attack and Displacement Reactions
Nucleophilic substitution is a predominant reaction pathway for pyrimidines, especially when a leaving group such as a halogen is present at the C-2, C-4, or C-6 positions.
Reaction with Amines and Substituted Anilines
The reaction of halopyrimidines with amines is a well-established method for the synthesis of aminopyrimidines. For instance, 2-chloro-4,6-dimethylpyrimidine (B132427) readily undergoes nucleophilic aromatic substitution with various substituted anilines under microwave conditions to yield a series of 2-anilinopyrimidines researchgate.net. This reaction proceeds via a Meisenheimer-like intermediate. Given this reactivity, it can be inferred that a halogenated derivative of this compound, such as 2-chloro-5-ethyl-4,6-dimethylpyrimidine (B8604938), would react similarly with amines and substituted anilines to afford the corresponding 2-amino derivatives.
The synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) itself can be achieved by reacting a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium google.com. The introduction of the 5-ethyl group can be achieved prior to or after the formation of the pyrimidine ring. For instance, the synthesis of 2-amino-5-ethylpyrimidine-4,6-diol is accomplished through the condensation of diethyl ethylmalonate with guanidine nih.gov.
Table 2: Reaction of 2-Chloro-4,6-dimethylpyrimidine with Anilines
| Aniline Substituent | Product | Yield (%) | Reference |
| Unsubstituted | N-phenyl-4,6-dimethylpyrimidin-2-amine | 95 | researchgate.net |
| 4-Methyl | 4,6-Dimethyl-N-(p-tolyl)pyrimidin-2-amine | 92 | researchgate.net |
| 4-Methoxy | N-(4-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | 90 | researchgate.net |
| 4-Chloro | N-(4-chlorophenyl)-4,6-dimethylpyrimidin-2-amine | 85 | researchgate.net |
Reactions with Hydrazines and Hydrazides
Hydrazine (B178648) and its derivatives are potent nucleophiles that react with halopyrimidines to form hydrazinopyrimidines. These compounds are versatile intermediates in the synthesis of fused heterocyclic systems. For example, 2-S-ethylpyrimidin-4-one derivatives react with hydrazine hydrate (B1144303) to yield the corresponding sulfur-free 2-hydrazinopyrimidin-4-one derivatives nih.gov. It is therefore expected that a 2-halo-5-ethyl-4,6-dimethylpyrimidine would react with hydrazine and hydrazides to form the corresponding 2-hydrazino derivative. The resulting hydrazinopyrimidine can then undergo further reactions, such as condensation with β-dicarbonyl compounds, to form pyrazolylpyrimidines nih.gov.
Hydrolysis and Alcoholysis of Functionalized Pyrimidines
Functional groups on the pyrimidine ring, particularly halogens, can be displaced by hydroxide (B78521) or alkoxide ions. The hydrolysis of chloropyrimidines to pyrimidones is a common reaction and can be influenced by the reaction conditions and the substitution pattern on the pyrimidine ring acs.org. For instance, the hydrolysis of 2,4-diaminopyrimidine (B92962) systems can selectively yield either the 2-amino-4-oxo or the 4-amino-2-oxo isomer depending on the electronic nature of other substituents on the ring nih.gov.
The hydrolysis of a 2-chloro-5-ethyl-4,6-dimethylpyrimidine would be expected to yield 5-ethyl-4,6-dimethylpyrimidin-2(1H)-one. Similarly, alcoholysis with an alkoxide would lead to the corresponding 2-alkoxy derivative. The rate of these reactions is influenced by the electronic effects of the substituents on the pyrimidine ring.
Oxidative and Reductive Transformations on Pyrimidine Derivatives
The pyrimidine ring, a π-deficient heterocyclic system, exhibits characteristic reactivity towards oxidative and reductive reagents. The presence of substituents, such as the ethyl and methyl groups in this compound, can influence the outcome of these transformations.
Oxidative Reactions: Oxidation of the pyrimidine nucleus can occur at both the nitrogen and carbon atoms. Mono-N-oxidation is a common reaction, typically achieved using peracids. wikipedia.org For instance, heterocycle-fused pyrimidines have been successfully oxidized to their mono-N-oxide derivatives using a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide. rsc.org The positions of the nitrogen atoms at 1 and 3 make them susceptible to such electrophilic attack.
Oxidation can also target the carbon atoms of the ring or the alkyl substituents. Alkyl-substituted pyrimidines can undergo oxidation of the side chains to form carboxylic acids when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net Milder oxidation, for example with dimethyldioxirane, can lead to the formation of diols and epoxides. researchgate.net Pyrimidine nucleosides like uridine (B1682114) and cytidine (B196190) are readily oxidized by osmium tetroxide, a reaction that proceeds at the C5-C6 double bond to yield dihydroxy derivatives. nih.gov
Reductive Reactions: Due to their relatively low aromaticity compared to benzene (B151609) or even pyridine (B92270), pyrimidines are more susceptible to reduction. researchgate.net Catalytic hydrogenation over platinum can reduce the pyrimidine ring, though it is often resistant. pharmaguideline.com A more common approach is chemical reduction. Reagents like sodium borohydride (B1222165) can reduce pyrimidines to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net
Lithium aluminum hydride (LiAlH₄) has also been employed for the reduction of pyrimidine derivatives. researchgate.net Studies on ethyl 2-substituted-pyrimidine-5-carboxylates have shown that LiAlH₄ can reduce the pyrimidine ring to afford 1,6-dihydropyrimidine derivatives as the main products. researchgate.net The presence of electron-withdrawing groups on the ring facilitates this type of hydride attack. researchgate.net
| Transformation | Reagent(s) | Product Type | Reference |
| N-Oxidation | Peracids (e.g., TFAA/H₂O₂) | Pyrimidine-N-oxide | wikipedia.orgrsc.org |
| Side-Chain Oxidation | KMnO₄ | Carboxylic Acid | researchgate.net |
| Ring Oxidation | Osmium Tetroxide (OsO₄) | 5,6-Dihydroxy-dihydropyrimidine | nih.gov |
| Ring Reduction | Sodium Borohydride (NaBH₄) | Tetrahydropyrimidine | researchgate.net |
| Ring Reduction | Lithium Aluminum Hydride (LiAlH₄) | Dihydropyrimidine (B8664642) | researchgate.net |
Ring-Opening, Ring-Closing, and Rearrangement Processes
The pyrimidine ring can undergo a variety of transformations that involve the cleavage and subsequent reformation of the heterocyclic structure. These processes are fundamental to the synthesis of novel heterocyclic systems from pyrimidine precursors.
A predominant mechanism for the transformation of pyrimidine rings in the presence of nucleophiles is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov This pathway is particularly relevant for the reaction of pyrimidines with strong nucleophiles like the amide ion (NH₂⁻). wur.nl
The process generally involves three key steps:
Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring (often C2, C4, or C6), leading to the formation of a covalent anionic intermediate, known as a σ-adduct. wur.nl
Ring Opening: The thermodynamically unstable intermediate undergoes cleavage of a carbon-nitrogen or carbon-carbon bond, resulting in an open-chain derivative. nih.govwur.nl For example, attack at C6 can lead to the cleavage of the C5-C6 bond. wur.nl
Ring Closure: The open-chain intermediate, containing the necessary functional groups, recyclizes to form a new heterocyclic ring, often expelling a fragment from the original pyrimidine. nih.gov
Computational studies have helped to elucidate the energetics of these pathways, confirming that the initial nucleophilic attack initiates the ring-opening cascade. researchgate.net In some cases, the process can be more complex, involving fragmentation after ring-opening, followed by reconstruction, a process termed ANROFRC (Addition of Nucleophile, Ring-Opening, Fragmentation, and Ring-Closing). researchgate.net
Beyond simple ring transformations, pyrimidine derivatives can participate in intramolecular reactions leading to fused or rearranged isomeric structures.
Dimroth Rearrangement: This is a well-known transposition reaction in pyrimidine chemistry. wikipedia.org The rearrangement typically involves an N-alkylated iminopyrimidine, which undergoes ring opening after protonation or nucleophilic attack, followed by rotation and ring closure to yield a thermodynamically more stable N-substituted aminopyrimidine. nih.govrsc.org The process can be catalyzed by acid and is influenced by factors such as pH and the electronic nature of substituents. nih.gov This rearrangement follows the general principles of the ANRORC mechanism. nih.gov
Thio-Claisen Rearrangement: This pericyclic reaction has been demonstrated in the pyrimidine series, providing a method for C5-alkylation. For example, 3-methyl-4-allylthiopyrimidin-2-ones can rearrange upon heating to yield the corresponding 5-allyl-4-thiouracil isomers. This reaction proceeds through a concerted mdpi.commdpi.com-sigmatropic shift, functionalizing the C5 position, which is otherwise difficult to substitute directly.
Intramolecular Diels-Alder Reaction: Pyrimidines bearing an unsaturated side chain, such as an ω-alkynyl group at the C2 or C5 position, can undergo intramolecular [4+2] cycloaddition reactions upon heating. wur.nl The pyrimidine ring acts as the azadiene component. This initial cycloaddition is often followed by a spontaneous retro-Diels-Alder reaction, leading to the expulsion of a small molecule (like HCN) and the formation of a new, annulated aromatic system, such as a pyridine derivative. wur.nlacs.org
Tautomerism and Conformational Studies within the Pyrimidine Nucleus
Tautomerism, the interconversion of structural isomers through proton migration, is a critical aspect of pyrimidine chemistry, influencing the structure, reactivity, and biological function of its derivatives.
Pyrimidine derivatives with multiple carbonyl groups, such as pyrimidine-2,4,6-trione (barbituric acid) and its analogs, exhibit prominent keto-enol tautomerism. The presence of methylene (B1212753) groups flanked by two carbonyls creates an acidic proton that can readily relocate to a carbonyl oxygen.
For example, pyrimido[4,5-d]pyrimidine-tetraone, a fused system containing two pyrimidine trione-like structures, can exist in multiple tautomeric forms. researchgate.net The equilibrium involves the interconversion between the tri-keto form and various enol forms where one or more C=O groups are converted to C-OH groups, creating a C=C double bond within the ring. researchgate.net While the keto form often predominates in the solid state, the enol form can be significantly populated in solution, depending on the solvent and substitution pattern. nih.gov This equilibrium is analogous to the well-studied tautomerism of β-dicarbonyl compounds. pleiades.online
The position and electronic nature of substituents on the pyrimidine ring can significantly alter the relative stability of different tautomers and the energy barrier for their interconversion. nih.gov
Studies on the tautomerism of pyrimidin-2(1H)-one to its pyrimidin-2-ol form have shown that substituents play a crucial role. researchgate.net
Electron-donating groups (e.g., -CH₃, -NH₂) tend to stabilize the keto (amide) form and lower the energy barrier for the tautomeric conversion. researchgate.net
Electron-withdrawing groups (e.g., -NO₂, -CN) can have a more complex effect, but generally, the influence of electron-donating groups on lowering the activation energy is more pronounced. researchgate.net
Structural Diversity and Chemical Design of 5 Ethyl 4,6 Dimethylpyrimidine Derivatives
Synthesis of Pyrimidine (B1678525) Derivatives with Modifications at the 2-, 4-, 5-, and 6-Positions
The synthesis of substituted pyrimidines is a well-established area of organic chemistry, typically involving the condensation of a three-carbon dielectrophilic species with an N-C-N fragment such as urea (B33335), thiourea, or guanidine (B92328). For the synthesis of 5-ethyl-4,6-dimethylpyrimidine derivatives, the starting 1,3-dicarbonyl compound would be 3-ethylpentane-2,4-dione.
Modifications at the 2-position are commonly achieved by varying the N-C-N component. For instance, the use of substituted guanidines or amidines in the initial condensation reaction can directly introduce a range of functionalities at this position.
Substitutions at the 4- and 6-positions are dictated by the choice of the 1,3-dicarbonyl precursor. To introduce further diversity at these positions, post-cyclization modifications are often employed. For example, the conversion of the methyl groups at the 4- and 6-positions to other functional groups can be challenging but may be achieved through radical halogenation followed by nucleophilic substitution.
Modifications at the 5-position are generally introduced via the 1,3-dicarbonyl component. The synthesis of the specific this compound core would necessitate the use of 3-ethylacetylacetone in the primary cyclization reaction.
While general methodologies for pyrimidine synthesis are abundant, specific literature detailing extensive modifications on the this compound scaffold is limited. However, the principles of pyrimidine chemistry suggest that a variety of derivatives could be accessed through established synthetic routes.
Analogs Bearing Halogen Substituents: Synthesis and Reactivity
Halogenated pyrimidines are valuable intermediates in organic synthesis, as the halogen atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The synthesis of halogenated this compound derivatives would typically involve the chlorination of the corresponding hydroxypyrimidines (pyrimidinones) using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
For instance, the synthesis of 2-chloro-5-ethyl-4,6-dimethylpyrimidine (B8604938) would start from the corresponding 5-ethyl-4,6-dimethylpyrimidin-2(1H)-one. The reactivity of the resulting chloropyrimidine would be high, allowing for nucleophilic aromatic substitution reactions with amines, alkoxides, and thiolates.
The synthesis of di- or tri-halogenated derivatives, such as 2,4-dichloro-5-ethyl-6-methylpyrimidine, would proceed from the corresponding dihydroxypyrimidine. The reactivity of the chloro groups can differ, with the 4- and 6-positions generally being more susceptible to nucleophilic attack than the 2-position. This differential reactivity can be exploited for the regioselective introduction of different substituents. A related compound, 2-ethyl-4,6-dichloro-5-nitro-pyrimidine, has been used as a precursor in the synthesis of more complex pyrimidine derivatives. For example, its reaction with cyclopropylamine (B47189) results in the selective displacement of one chlorine atom to yield 2-ethyl-4-chloro-5-nitro-6-cyclopropylamino-pyrimidine.
Table 1: Synthesis of a Halogen-Substituted Pyrimidine Derivative
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|
Nitrogen-Substituted Pyrimidine Derivatives: Amidines and Guanidines
Nitrogen-containing substituents, such as amino, amidino, and guanidino groups, are often incorporated into pyrimidine structures to modulate their biological activity. These groups can act as hydrogen bond donors and acceptors, influencing the interaction of the molecule with biological targets.
The synthesis of 2-amino-5-ethyl-4,6-dimethylpyrimidine can be achieved by the condensation of 3-ethylpentane-2,4-dione with guanidine. Further elaboration of the amino group can lead to a variety of derivatives. For example, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield the corresponding formamidine.
Design and Synthesis of Sulfur-Containing Pyrimidine Derivatives
Sulfur-containing functional groups play a significant role in medicinal chemistry, and their incorporation into the pyrimidine scaffold can lead to compounds with interesting pharmacological properties.
The synthesis of 2-mercapto-5-ethyl-4,6-dimethylpyrimidine can be accomplished by the reaction of 3-ethylpentane-2,4-dione with thiourea. The resulting pyrimidine-2-thiol (B7767146) exists in tautomeric equilibrium with the corresponding pyrimidine-2(1H)-thione. This thiol group is a versatile handle for further functionalization.
Alkylation of the thiol with alkyl halides in the presence of a base readily affords S-alkyl derivatives (thioethers). For example, reaction with methyl iodide would yield 2-(methylthio)-5-ethyl-4,6-dimethylpyrimidine. These thioethers can be further modified, for instance, by oxidation to the corresponding sulfoxides and sulfones, which alters the electronic properties and potential biological activity of the molecule.
Sulfonamides are a well-known class of compounds with a broad range of biological activities. The synthesis of a this compound-2-sulfonamide would typically start from the corresponding 2-aminopyrimidine. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst would yield the sulfonyl chloride. Subsequent reaction of the sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine would provide the desired sulfonamide.
Alternatively, the oxidation of a pyrimidine-2-thiol to the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride and reaction with an amine, is another viable route. While these are standard procedures in organic synthesis, their specific application to the this compound system requires further investigation.
Carbocyclic and Heterocyclic Fused Pyrimidine Systems
The fusion of a carbocyclic or heterocyclic ring to the pyrimidine core can significantly alter the shape, rigidity, and electronic properties of the molecule, leading to novel compounds with unique biological profiles.
The synthesis of fused pyrimidine systems often starts from a suitably functionalized pyrimidine derivative. For example, a 2-hydrazinyl-5-ethyl-4,6-dimethylpyrimidine, which can be prepared from the corresponding 2-chloropyrimidine (B141910) by reaction with hydrazine (B178648), is a key intermediate for the synthesis of several fused heterocyclic systems.
Condensation of the 2-hydrazinylpyrimidine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. Similarly, reaction with α-haloketones followed by cyclization can yield other fused systems. The reaction with nitrous acid can lead to the formation of a tetrazolo[1,5-a]pyrimidine (B1219648) ring.
Another important class of fused pyrimidines are the thieno[2,3-d]pyrimidines. Their synthesis typically involves the construction of the thiophene (B33073) ring onto the pyrimidine core or vice versa. For instance, a pyrimidine with vicinal functional groups, such as a 5-cyano-6-thiol derivative, could be a precursor for the synthesis of a thieno[2,3-d]pyrimidine.
While the general strategies for the synthesis of these fused systems are well-documented, their application to the this compound scaffold is an area that warrants further exploration to expand the chemical space of this particular pyrimidine family.
Lack of Spectroscopic Data for this compound Precludes Detailed Analysis
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the chemical compound this compound. Specifically, no detailed research findings or spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), could be located for this particular molecule.
The initial research plan aimed to provide a thorough analysis of the compound's structural and mechanistic properties based on advanced spectroscopic and crystallographic characterization. The intended article was structured to focus on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including high-resolution 1H and 13C NMR for elucidating the proton and carbon environments, advanced 2D NMR techniques for determining connectivity and stereochemistry, and NMR studies on potential tautomeric forms and conformational preferences.
Mass Spectrometry (MS): Specifically, high-resolution mass spectrometry (HRMS) to ascertain the exact mass and molecular formula.
Despite extensive searches for the synthesis and characterization of this compound and its spectroscopic data, no relevant studies containing the necessary experimental details were identified. The available literature provides data for structurally related but distinct pyrimidine derivatives. While this information on analogous compounds could be used for predictive analysis of the spectral characteristics of this compound, it would not constitute the detailed, scientifically accurate, and research-based content focused solely on the target compound as per the user's strict instructions.
Without access to primary experimental data, the generation of the requested in-depth article with its specific subsections and interactive data tables is not possible. The absence of such fundamental data in the public domain prevents a scientifically rigorous discussion of the advanced spectroscopic and crystallographic characterization of this compound.
Therefore, this report must conclude that the information required to fulfill the user's request is not available in the currently accessible scientific literature and databases.
Based on a thorough review of the available search results, it is not possible to generate an article on the chemical compound “this compound” that meets the specified requirements for detailed, data-rich content. The search did not yield specific experimental data regarding the Electron Ionization Mass Spectrometry (EI-MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, or X-ray diffraction studies for this particular compound.
The provided search results mention related but structurally different compounds, such as "2-Chloro-5-ethyl-4,6-dimethylpyrimidine" or "this compound-2-thione," and the analytical data for these analogues cannot be accurately used to describe the target compound. Other sources discuss the analytical techniques in general terms without applying them specifically to this compound.
Therefore, the creation of an article with the mandated sections containing "thorough, informative, and scientifically accurate content," "Detailed research findings," and "Data tables" is not feasible. Fulfilling the request under these constraints would require fabricating data, which would be scientifically inaccurate and misleading.
Computational and Theoretical Chemistry Studies of this compound
The provided outline for the article is highly specific and suggests the existence of detailed research findings that are not accessible through standard scientific databases. While computational studies have been conducted on various other pyrimidine derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from analogous compounds.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements at this time. The creation of such an article would necessitate access to specific research data for this compound, which is not currently available.
Applications of 5 Ethyl 4,6 Dimethylpyrimidine and Its Derivatives in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Heterocyclic Systems
The inherent reactivity of the pyrimidine (B1678525) core, combined with the functional handles provided by its substituents, makes 5-ethyl-4,6-dimethylpyrimidine and its derivatives valuable intermediates for the synthesis of fused and linked heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science.
A key strategy involves the chemical modification of substituents on the pyrimidine ring to facilitate cyclization reactions. For instance, derivatives such as 5-ethyl-2-methallylthio-6-methyl-4(3H)-pyrimidinone have been shown to undergo acid-catalyzed heterocyclization. This process leads to the formation of fused ring systems like thiazolo[3,2-a]pyrimidinones, demonstrating the utility of the substituted pyrimidine as a scaffold for building more elaborate polycyclic structures. osi.lv
Furthermore, the general reactivity of the closely related 4,6-dimethylpyrimidine (B31164) core highlights its role as a platform for creating diverse heterocyclic scaffolds. niscpr.res.innih.gov By introducing an amino group at the 2-position (2-amino-4,6-dimethylpyrimidine), the resulting compound can be elaborated into more complex structures. For example, reaction with ethyl chloroacetate (B1199739) followed by condensation with hydrazine (B178648) hydrate (B1144303) yields a key hydrazide intermediate. niscpr.res.in This intermediate is a versatile precursor that can be cyclized with various reagents to afford a range of fused heterocycles. niscpr.res.in
Table 1: Synthesis of Fused Heterocycles from Pyrimidine Intermediates
| Precursor | Reagent(s) | Resulting Heterocyclic System |
|---|---|---|
| (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | N-aryl/alkyl isothiocyanates, followed by I2/KI | (5-aryl/alkyl-amino- nih.govresearchgate.netnih.gov-oxadiazol-2-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amines niscpr.res.in |
| (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | N-aryl/alkyl isothiocyanates, followed by o-phosphoric acid | (5-aryl/alkyl-amino- nih.govresearchgate.netnih.gov-thiadiazol-2-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amines niscpr.res.in |
| (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | N-aryl/alkyl isothiocyanates, followed by aqueous KOH | (4-aryl/alkyl-5-mercapto- niscpr.res.innih.govresearchgate.net-triazol-3-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amines niscpr.res.in |
These synthetic pathways underscore the importance of the substituted pyrimidine core as a foundational element for accessing a wide variety of complex heterocyclic compounds with potential applications in drug discovery and other fields. mdpi.comgrowingscience.com
Utilization in Ligand Design for Coordination Chemistry
The nitrogen atoms within the pyrimidine ring are excellent coordination sites for metal ions, making pyrimidine derivatives attractive candidates for ligand design in coordination chemistry. The substituents at the 4, 5, and 6 positions can be tailored to modulate the electronic properties and steric environment of the resulting metal complexes.
The synthesis of pyrimidine-based ligands often involves the construction of the pyrimidine ring itself through the cyclization of an amidine with a substituted propenone, a method that allows for functionalization at various positions on the ligand framework. researchgate.net Derivatives of this compound can be functionalized with chelating groups to create multidentate ligands. A prominent example of the utility of the 4,6-dimethylpyrimidine scaffold is seen in the synthesis of ligands from 4,6-dimethyl-2-mercaptopyrimidine. This compound serves as a precursor for creating ligands that can coordinate with transition metals like ruthenium(II), forming stable metal complexes. researchgate.net The synthesis typically involves reacting the pyrimidine ligand with a suitable metal precursor, leading to the formation of the desired coordination compound.
Spectroscopic methods are also crucial for characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry provide valuable information about the ligand's structure and its coordination to the metal ion. mdpi.comresearchgate.net
Table 2: Characterization of Pyrimidine-Based Metal Complexes
| Technique | Information Obtained | Reference |
|---|---|---|
| Single-Crystal X-ray Diffraction | Molecular geometry, bond lengths, bond angles, crystal packing | researchgate.netnih.govmdpi.com |
| ¹H and ¹³C NMR Spectroscopy | Chemical environment of protons and carbons, confirmation of ligand structure | nih.govmdpi.com |
| FTIR Spectroscopy | Identification of functional groups and vibrational modes of the complex | mdpi.comresearchgate.net |
These characterization methods are essential for understanding the structure-property relationships of metal-pyrimidine complexes, which is critical for their application in areas such as catalysis and materials science.
Precursor for Advanced Chemical Scaffolds via Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com The structural components that form this compound are ideal building blocks for use in MCRs to generate advanced chemical scaffolds.
The Biginelli reaction, a classic MCR, synthesizes dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.commdpi.com By using ethyl 2-ethylacetoacetate (a precursor to the 5-ethyl-6-methyl portion of the target pyrimidine), various aldehydes, and an amidine source, it is possible to construct highly functionalized dihydropyrimidine (B8664642) scaffolds in a single step. These scaffolds are valuable in medicinal chemistry. For example, a Biginelli-type reaction involving 4-morpholinobenzaldehyde, ethyl acetoacetate (B1235776), and 5-aminotetrazole (B145819) (as the amidine equivalent) yields a complex dihydrotetrazolo[1,5-a]pyrimidine derivative. mdpi.com
Furthermore, pre-formed pyrimidine derivatives can themselves participate in pseudo-multicomponent reactions. For example, pyrimidine-diones react with arylglyoxal monohydrates in the presence of a catalyst to produce complex pyrano[2,3-d:6,5-d′]dipyrimidines. nih.gov This demonstrates how the pyrimidine core can act as a foundational scaffold upon which further complexity is built through MCRs. These reactions are highly valued for their efficiency and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov
Table 3: Examples of Multicomponent Reactions for Pyrimidine-Related Scaffolds
| Named Reaction / Type | Reactants | Product Class |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones (DHPMs) mdpi.commdpi.com |
| Hantzsch Dihydropyridine Synthesis (variant) | Nitroacetophenone, Enamine β-dicarbonyl, Triethyl orthoformate | 5-Nitropyridines mdpi.com |
| Pseudo-5CR | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehyde | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) nih.gov |
Future Directions in the Academic Research of 5 Ethyl 4,6 Dimethylpyrimidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted pyrimidines is a well-established field, yet the pursuit of more efficient, sustainable, and atom-economical methods remains a key research objective. For a molecule like 5-ethyl-4,6-dimethylpyrimidine, future research could focus on developing synthetic strategies that offer advantages over classical condensation reactions.
One promising approach is the use of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly desirable from a green chemistry perspective. bohrium.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective route to highly substituted pyrimidines. organic-chemistry.orgnih.govacs.orgfigshare.commdpi.com Adapting such a strategy to utilize precursors that would yield the 5-ethyl-4,6-dimethyl substitution pattern could provide a novel and sustainable route.
Furthermore, the development of novel catalytic systems could significantly enhance the synthesis of this pyrimidine (B1678525) derivative. This includes the exploration of reusable, non-toxic, and readily available catalysts. For instance, the use of β-cyclodextrin as a catalyst in aqueous media for the synthesis of pyrimidine derivatives represents a green and economically viable method. mdpi.com Research into similar catalyst systems for the specific synthesis of this compound could be a valuable endeavor.
Ultrasound-assisted synthesis is another area ripe for exploration. Ultrasound irradiation has been shown to be an efficient alternative energy source for promoting chemical reactions, often leading to shorter reaction times and higher yields in the synthesis of pyrimidines and their fused derivatives. nih.gov
A summary of potential sustainable synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Precursors for this compound | Key Advantages |
| Multicomponent Reactions (MCRs) | An appropriate amidine, and alcohols that can form the ethyl and methyl substituents. | High atom economy, reduced waste, operational simplicity. bohrium.com |
| Novel Catalytic Systems | Readily available starting materials for classical pyrimidine synthesis. | Use of environmentally benign and recyclable catalysts. mdpi.com |
| Ultrasound-Assisted Synthesis | Conventional precursors for pyrimidine synthesis. | Shorter reaction times, higher yields, and milder reaction conditions. nih.gov |
Exploration of Unconventional Reactivity Patterns
The reactivity of the pyrimidine ring is well-documented, with electrophilic substitution being generally difficult due to the electron-deficient nature of the ring, while nucleophilic substitution is more common. The presence of activating alkyl groups at the 4, 5, and 6 positions of this compound is expected to influence its reactivity in interesting ways.
Future research could focus on exploring unconventional reactivity patterns that deviate from the established norms of pyrimidine chemistry. This could involve investigating reactions that are typically challenging for pyrimidine rings, such as certain types of C-H functionalization or cross-coupling reactions. The electron-donating nature of the ethyl and methyl groups might render the pyrimidine ring more susceptible to electrophilic attack than unsubstituted pyrimidine.
The study of reactions at the substituent groups also presents a fertile ground for research. For example, selective oxidation or halogenation of the methyl or ethyl groups could provide a handle for further functionalization, leading to a diverse array of derivatives. The discovery of RNA-reactive small molecules containing a pyrimidine motif suggests that even subtle structural changes can significantly impact reactivity. acs.org
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. In the context of this compound, advanced computational modeling can provide profound insights that would be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, including its aromaticity, charge distribution, and frontier molecular orbitals. mdpi.com This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding experimental studies on its reactivity.
Furthermore, computational modeling can be used to elucidate the mechanisms of novel synthetic reactions . For instance, in the development of new catalytic systems, computational studies can help in understanding the role of the catalyst, identifying key intermediates and transition states, and explaining the observed regioselectivity. nih.govrsc.org A computational study on the reaction mechanism of dihydropyrimidinase, a key enzyme in the pyrimidine pathway, has provided detailed insights into its catalytic mechanism, which could inspire the design of new catalysts. rsc.org
The table below outlines potential areas of investigation using computational modeling.
| Computational Method | Research Focus | Expected Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis. | Prediction of reactivity, aromaticity, and spectroscopic properties. mdpi.com |
| Quantum Mechanical Cluster Approach | Reaction mechanism studies. | Elucidation of reaction pathways, identification of intermediates and transition states. rsc.org |
| Molecular Docking | Interaction with biological targets. | Prediction of binding modes and affinities for potential drug design applications. researchgate.net |
Design of Novel Chemical Entities Based on the this compound Core
The pyrimidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comijpsr.comnih.govorientjchem.orgekb.eg The specific substitution pattern of this compound provides a unique starting point for the design of novel chemical entities with potential therapeutic applications.
Future research in this area could involve the synthesis of a library of derivatives by modifying the core structure. For example, introducing various functional groups at different positions of the pyrimidine ring or on the alkyl substituents could lead to compounds with improved biological activity and pharmacokinetic properties. The design and synthesis of novel pyrimidine-based compounds as potent inhibitors of various enzymes is a very active area of research. nih.govacs.orgnih.govnih.gov
Fragment-based drug design is another promising strategy. The this compound core could serve as a starting fragment, which can then be elaborated by adding other chemical moieties to enhance its binding affinity to a specific biological target. The design of novel pyrimidine-quinolone hybrids as lactate (B86563) dehydrogenase A (hLDHA) inhibitors is a recent example of this approach. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-4,6-dimethylpyrimidine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis often involves cyclocondensation of β-diketones with amidines or via functionalization of pre-existing pyrimidine scaffolds. For example, hydrazine hydrate reacts with 2-methylmercapto-4,6-dimethylpyrimidine in ethanol to form hydrazino derivatives, as demonstrated in analogous pyrimidine systems . Key parameters include:
- Temperature: Reactions typically proceed under reflux (e.g., 80°C in DMF for acetylation) .
- Catalysts: K₂CO₃ or POCl₃ are used for nucleophilic substitution or phosphorylation .
- Solvent Selection: Polar aprotic solvents (DMF) enhance reactivity, while ethanol/water mixtures (4:1 v/v) improve solubility for cyclization .
Q. Table 1: Synthetic Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | β-diketone + amidine, DMF, 80°C | 65–75 | |
| Hydrazine substitution | Hydrazine hydrate, ethanol, reflux | 50–60 | |
| Phosphorylation | POCl₃, DMF, 0–60°C | 70–80 |
Q. How can spectroscopic techniques (NMR, UV-Vis) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Methyl groups at C4 and C6 appear as singlets (δ 2.2–2.5 ppm for CH₃), while the ethyl group at C5 shows a triplet (δ 1.2–1.4 ppm for CH₂CH₃) .
- UV-Vis: Conjugation with electron-donating groups (e.g., -NH₂) shifts λmax to 250–300 nm. For example, sulfanilic acid-based colorimetric assays (λmax 450–540 nm) are adapted for hydroxy analogs .
Advanced Research Questions
Q. What challenges arise in regioselective functionalization of this compound, and how can they be mitigated?
Methodological Answer: Regioselectivity is hindered by steric effects from the ethyl and methyl groups. Strategies include:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield reactive sites (e.g., S-Boc-2-mercapto derivatives for selective thiolation) .
- Directed Metalation: Employ lithiation at C2 or C4 positions using LDA (Lithium Diisopropylamide) in THF at −78°C, followed by electrophilic quenching .
Q. Table 2: Functionalization Challenges and Solutions
| Challenge | Mitigation Strategy | Example Derivative | Reference |
|---|---|---|---|
| Steric hindrance at C5 | Boc protection of thiol groups | S-Boc-2-mercapto-4,6-dimethylpyrimidine | |
| Competing nucleophilic sites | Low-temperature metalation | 2-Lithio-4,6-dimethylpyrimidine |
Q. How can computational modeling (DFT, MD) predict the electronic properties of this compound for drug design?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity. For example, the ethyl group lowers electron density at C5, making it susceptible to electrophilic attack .
- Molecular Dynamics (MD): Simulate binding affinities with biological targets (e.g., dihydrofolate reductase) by analyzing π-π stacking and hydrophobic interactions .
Q. How to address contradictory data in crystallographic studies of this compound derivatives?
Methodological Answer:
Q. Table 3: Crystallographic Data Validation
| Parameter | Acceptable Range | Software/Tool | Reference |
|---|---|---|---|
| R-factor | < 5% for high-resolution data | SHELXL | |
| Hydrogen Bond Lengths | 2.0–2.5 Å | PLATON |
Q. What are the limitations of existing analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Challenges: Co-elution with structurally similar pyrimidines (e.g., 5-ethyl-2,4-dimethylpyrimidine) reduces accuracy. Use gradient elution (ACN/0.1% TFA) with C18 columns for baseline separation .
- Mass Spectrometry: Low ionization efficiency in ESI-MS requires derivatization (e.g., acetylation) to enhance signal intensity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity of this compound analogs?
Methodological Answer:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times affect IC₅₀ values. Standardize protocols using CLSI guidelines .
- Stereochemical Effects: Enantiomeric purity (e.g., S-Boc vs. R-Boc derivatives) significantly impacts activity. Validate configurations via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
